2-methyl-5-[4-(phenylamino)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
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Overview
Description
2-methyl-5-[4-(phenylamino)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinyl group, a phenylamino group, and a benzenesulfonamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[4-(phenylamino)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinyl intermediate, followed by the introduction of the phenylamino group and the benzenesulfonamide moiety. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[4-(phenylamino)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
2-methyl-5-[4-(phenylamino)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 2-methyl-5-[4-(phenylamino)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinyl derivatives, phenylamino derivatives, and benzenesulfonamide derivatives. These compounds share structural similarities and may exhibit comparable chemical reactivity and biological activities .
Uniqueness
What sets 2-methyl-5-[4-(phenylamino)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide apart is its unique combination of functional groups, which contributes to its distinct chemical and biological properties. The presence of the tetrahydrofuran-2-ylmethyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C26H26N4O3S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
5-(4-anilinophthalazin-1-yl)-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C26H26N4O3S/c1-18-13-14-19(16-24(18)34(31,32)27-17-21-10-7-15-33-21)25-22-11-5-6-12-23(22)26(30-29-25)28-20-8-3-2-4-9-20/h2-6,8-9,11-14,16,21,27H,7,10,15,17H2,1H3,(H,28,30) |
InChI Key |
HMOPMYJKQNREEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)NCC5CCCO5 |
Origin of Product |
United States |
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